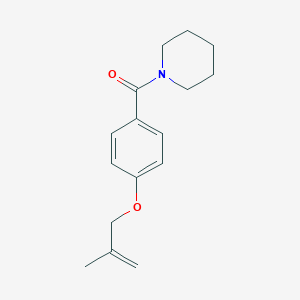![molecular formula C19H20N2O4 B268364 N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B268364.png)
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.
Wirkmechanismus
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide in lab experiments is its ability to easily penetrate cell membranes, allowing for efficient delivery to target cells. However, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been shown to have cytotoxic effects at high concentrations, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are numerous potential future directions for research involving N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide. One area of focus could be the development of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide-based therapies for cancer, cardiovascular disease, and neurological disorders. Additionally, further studies could be conducted to better understand the mechanisms of action of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide and its effects on various signaling pathways. Finally, new methods for synthesizing and delivering N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide could be developed to improve its efficacy and reduce potential side effects.
Synthesemethoden
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 2-phenoxyacetic acid with N-(tert-butoxycarbonyl)-3-aminophenylalanine methyl ester, followed by deprotection and coupling with morpholine-4-carbonyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been found to have anti-inflammatory and anti-atherosclerotic effects. In neurological disorders, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide has been studied for its neuroprotective properties and potential use in the treatment of Alzheimer's disease.
Eigenschaften
Produktname |
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxyacetamide |
|---|---|
Molekularformel |
C19H20N2O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-[3-(morpholine-4-carbonyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H20N2O4/c22-18(14-25-17-7-2-1-3-8-17)20-16-6-4-5-15(13-16)19(23)21-9-11-24-12-10-21/h1-8,13H,9-12,14H2,(H,20,22) |
InChI-Schlüssel |
CIOBAUPPEJOYFD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-cyclohexyl-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268291.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)

![N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B268294.png)
![N-[3-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B268295.png)
![N-[2-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B268296.png)
![N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B268299.png)
![4-(allyloxy)-N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268301.png)
![N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B268302.png)